N-(4-Cyclopropoxy-6-nitropyridin-2-YL)methanesulfonamide
Description
N-(4-Cyclopropoxy-6-nitropyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C9H11N3O5S and a molecular weight of 273.268 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and a methanesulfonamide group attached to a pyridine ring.
Properties
Molecular Formula |
C9H11N3O5S |
|---|---|
Molecular Weight |
273.27 g/mol |
IUPAC Name |
N-(4-cyclopropyloxy-6-nitropyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C9H11N3O5S/c1-18(15,16)11-8-4-7(17-6-2-3-6)5-9(10-8)12(13)14/h4-6H,2-3H2,1H3,(H,10,11) |
InChI Key |
JDTWTHQUASUFRX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC(=CC(=C1)OC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyclopropoxy-6-nitropyridin-2-YL)methanesulfonamide typically involves a multi-step processThe reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and safety. Continuous flow systems allow for better control of reaction conditions, minimizing the risk of side reactions and improving the overall yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyclopropoxy-6-nitropyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methanesulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield a variety of functionalized pyridine derivatives .
Scientific Research Applications
N-(4-Cyclopropoxy-6-nitropyridin-2-YL)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Cyclopropoxy-6-nitropyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the methanesulfonamide group play crucial roles in its binding affinity and activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound shares a similar pyridine core but has different substituents, leading to distinct chemical and biological properties.
N-(3-Nitropyridin-2-yl)methanesulfonamide: Another related compound with a nitro group and a methanesulfonamide group, but differing in the position of the nitro group on the pyridine ring.
Uniqueness
N-(4-Cyclopropoxy-6-nitropyridin-2-YL)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts specific steric and electronic properties that can influence its reactivity and interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
